5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE
Overview
Description
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a chloro substituent, a methoxy group, and a pyrimidinylbenzamide moiety.
Preparation Methods
The synthesis of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with 2-chloropyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro substituent in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Scientific Research Applications
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(PYRIMIDIN-2-YL)BENZAMIDE can be compared with other similar compounds, such as:
4-(acetylamino)phenylboronic acid: This compound has a similar acetylamino group but differs in its boronic acid moiety, which imparts different chemical properties and reactivity.
4-(acetylamino)phenyl acetate: This compound shares the acetylamino group but has an acetate moiety, making it useful in different chemical reactions and applications.
Azithromycin Related Compound H: This compound contains a similar acetylamino group but is structurally different due to its azithromycin backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-pyrimidin-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3/c1-8(20)18-11-7-12(22-2)9(6-10(11)15)13(21)19-14-16-4-3-5-17-14/h3-7H,1-2H3,(H,18,20)(H,16,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSGFEUDZXHQIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NC=CC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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